2-Bromo-N-[4-(sec-butoxy)phenyl]acetamide
Description
2-Bromo-N-[4-(sec-butoxy)phenyl]acetamide is a brominated acetamide derivative characterized by a sec-butoxy group at the para position of the phenyl ring attached to the nitrogen atom. The bromine atom at the 2-position of the acetamide moiety confers electrophilic reactivity, making it a versatile intermediate in organic synthesis, particularly for nucleophilic substitution reactions. The sec-butoxy group, a branched ether, may enhance solubility in nonpolar solvents and influence steric interactions in chemical or biological systems .
Properties
IUPAC Name |
2-bromo-N-(4-butan-2-yloxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2/c1-3-9(2)16-11-6-4-10(5-7-11)14-12(15)8-13/h4-7,9H,3,8H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POGYKZAKUITASB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC1=CC=C(C=C1)NC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step-by-step process:
Step 1: Synthesis of the Phenylacetamide Derivative
Starting with 4-(sec-butoxy)aniline or phenol derivatives, acetamide groups are introduced via acylation with acetic anhydride or acetyl chloride.
For example, 4-(sec-butoxy)phenol can be converted to its acetamide derivative through amide coupling reactions.
Step 2: Bromination of the Phenyl Ring
The aromatic ring is brominated using molecular bromine (Br₂) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr₃) or under radical conditions with NBS.
The bromination typically occurs at the para-position relative to the substituents, yielding 2-bromo derivatives.
Step 3: Conversion to the Acetamide Derivative
- The brominated phenylacetamide is then subjected to further functionalization if necessary, such as substitution reactions to introduce the sec-butoxy group or other modifications.
Direct Bromination of the Phenyl Ring in the Presence of Sec-Butoxy Substituents
The presence of the sec-butoxy group influences regioselectivity during bromination. Literature indicates that bromination can be achieved directly on the phenyl ring bearing the sec-butoxy substituent using controlled conditions with molecular bromine or NBS.
Optimized Conditions:
| Reagent | Solvent | Catalyst | Temperature | Notes |
|---|---|---|---|---|
| Molecular bromine (Br₂) | Dichloromethane (DCM) | FeBr₃ or none | 0–25°C | Controlled addition to prevent overbromination |
| N-bromosuccinimide (NBS) | Acetone or DCM | None | Room temperature | Preferable for selective mono-bromination |
The choice of reagent depends on the desired degree of bromination and regioselectivity. NBS offers milder conditions and higher selectivity, especially for aromatic bromination.
Research Findings and Data Tables
Summary of the Synthetic Strategy
| Step | Description | Key Reagents | Conditions |
|---|---|---|---|
| 1 | Synthesis of phenylacetamide precursor | Acetic anhydride, 4-(sec-butoxy)aniline | Reflux, inert atmosphere |
| 2 | Aromatic bromination | Br₂ or NBS | 0–25°C, controlled addition |
| 3 | Purification | Recrystallization | Appropriate solvent |
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-N-[4-(sec-butoxy)phenyl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: The acetamide moiety can be reduced to form corresponding amines.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and catalysts (e.g., palladium catalysts) are commonly used.
Oxidation Reactions: Oxidizing agents (e.g., potassium permanganate, hydrogen peroxide) and solvents (e.g., water, acetic acid) are employed.
Reduction Reactions: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride) and solvents (e.g., tetrahydrofuran, ethanol) are utilized.
Major Products:
Substitution Reactions: Formation of N-[4-(sec-butoxy)phenyl]acetamide derivatives with different substituents replacing the bromine atom.
Oxidation Reactions: Formation of oxidized derivatives with additional functional groups.
Reduction Reactions: Formation of amines from the reduction of the acetamide moiety.
Scientific Research Applications
Organic Synthesis
2-Bromo-N-[4-(sec-butoxy)phenyl]acetamide serves as a vital building block in organic synthesis. It is utilized to create more complex molecules through various chemical reactions, including:
- Substitution Reactions : The bromine atom can be replaced by other nucleophiles such as amines or thiols.
- Oxidation Reactions : Modifications can be made to introduce additional functional groups.
- Reduction Reactions : The acetamide moiety can be reduced to form amines.
Biochemical Research
In biological studies, this compound is employed in biochemical assays to investigate enzyme interactions and protein modifications. Its unique structure allows it to interact with specific molecular targets, potentially modulating their activity.
Industrial Applications
Industrially, this compound is used in the production of specialty chemicals and materials with tailored properties. Its versatility makes it suitable for various applications across different sectors.
Case Studies and Research Findings
While specific case studies were not detailed in the search results, the applications outlined indicate a broad interest in this compound within both academic and industrial research contexts. Future studies could focus on:
- Exploring its efficacy in drug discovery.
- Investigating its potential as a chemical probe in proteomics.
- Assessing its environmental impact during industrial production.
Mechanism of Action
The mechanism of action of 2-Bromo-N-[4-(sec-butoxy)phenyl]acetamide involves its interaction with molecular targets, such as enzymes or receptors. The bromine atom and acetamide moiety play crucial roles in binding to these targets, leading to modulation of their activity. The sec-butoxy group may enhance the compound’s solubility and bioavailability, facilitating its effects in biological systems.
Comparison with Similar Compounds
The following comparison focuses on structurally related bromoacetamides, emphasizing synthesis, physical properties, and functional applications. Key structural variations include substituents on the phenyl ring (electron-withdrawing vs. electron-donating groups) and the nature of the amine moiety.
Example Syntheses :
The sec-butoxy analog would likely follow Method B/C, using 4-(sec-butoxy)aniline and bromoacetyl bromide. The steric bulk of the sec-butoxy group may reduce reaction efficiency compared to less hindered substituents (e.g., methoxy) .
Physical Properties
Substituents significantly influence melting points, solubility, and crystallinity:
The sec-butoxy group’s branched structure may lower the melting point compared to linear ethers (e.g., methoxyethoxy in ) due to reduced crystallinity.
Structural and Electronic Effects
Biological Activity
2-Bromo-N-[4-(sec-butoxy)phenyl]acetamide is an organic compound with significant biological activity due to its unique structural features, including a bromine atom and a sec-butoxy group. This compound, with the molecular formula C12H16BrNO2 and a molecular weight of 286.17 g/mol, has garnered attention in various fields, particularly in medicinal chemistry and biochemistry.
The compound is synthesized through the bromination of N-[4-(sec-butoxy)phenyl]acetamide, typically using bromine in a suitable solvent like acetic acid under controlled temperatures to prevent over-bromination. Its unique structure allows it to participate in various chemical reactions, including substitution, oxidation, and reduction reactions, which can lead to the formation of diverse derivatives .
The biological activity of this compound is largely attributed to its interaction with specific molecular targets such as enzymes and receptors. The bromine atom enhances its electrophilicity, while the sec-butoxy group improves solubility and bioavailability. This combination facilitates the compound's ability to modulate biological pathways effectively .
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antioxidant Activity : The compound has been shown to interact with the Keap1-Nrf2 pathway, which is crucial for cellular defense against oxidative stress. Studies suggest that it may enhance Nrf2 activation, leading to increased expression of antioxidant genes .
- Enzyme Inhibition : It has been utilized in biochemical assays to investigate enzyme interactions. The compound's ability to bind to specific enzymes suggests potential applications in drug development targeting various diseases .
- Cytotoxicity : Preliminary studies indicate that this compound may exhibit cytotoxic effects against certain cancer cell lines, although further research is needed to elucidate its efficacy and mechanism of action in this context .
Case Studies
Several case studies have explored the biological implications of this compound:
- Study on Antioxidant Properties : A study evaluated the effect of this compound on oxidative stress markers in human cell lines. Results indicated a significant reduction in reactive oxygen species (ROS) levels, suggesting its potential as an antioxidant agent .
- Enzyme Interaction Analysis : Another investigation focused on the interaction between this compound and various enzymes involved in metabolic pathways. Using surface plasmon resonance (SPR), researchers demonstrated that it can effectively inhibit specific enzyme activities, paving the way for therapeutic applications .
- Cytotoxicity Assessment : A recent study assessed the cytotoxic effects of this compound on breast cancer cell lines. The compound exhibited dose-dependent cytotoxicity, highlighting its potential as a lead compound for cancer therapy .
Comparative Analysis
To better understand the biological activity of this compound, a comparison with similar compounds is beneficial:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 2-Bromo-N-phenylacetamide | Lacks sec-butoxy group | Lower solubility and reactivity |
| N-[4-(sec-butoxy)phenyl]acetamide | Lacks bromine atom | Reduced electrophilicity |
| 2-Bromo-N-[4-(methoxy)phenyl]acetamide | Contains methoxy instead of sec-butoxy | Different solubility and reactivity |
Q & A
Q. What are the recommended synthetic routes for 2-Bromo-N-[4-(sec-butoxy)phenyl]acetamide, and how can reaction conditions be optimized?
The compound is typically synthesized via bromoacetylation of 4-(sec-butoxy)aniline. A two-step protocol is often employed:
Acetylation : React 4-(sec-butoxy)aniline with bromoacetyl chloride in a polar aprotic solvent (e.g., THF or DCM) under inert conditions.
Purification : Use column chromatography (silica gel, eluent: hexane/ethyl acetate 7:3) to isolate the product.
Optimization Tips :
- Control temperature (0–5°C) to minimize side reactions like over-bromination.
- Employ excess bromoacetyl chloride (1.2–1.5 equivalents) to ensure complete conversion .
Q. How can researchers confirm the structural identity of this compound?
Key characterization methods include:
- NMR Spectroscopy :
- ¹H NMR : Look for the acetamide proton (~2.1 ppm, singlet) and aromatic protons (~6.8–7.2 ppm).
- ¹³C NMR : Confirm the carbonyl carbon (~168 ppm) and brominated methylene carbon (~35 ppm).
- Mass Spectrometry (HRMS) : Validate the molecular ion peak ([M+H]⁺) at m/z 286.03 (calculated for C₁₂H₁₅BrNO₂).
- FT-IR : Identify the amide C=O stretch (~1650 cm⁻¹) and C-Br stretch (~550 cm⁻¹) .
Q. What safety precautions are critical during handling?
- Toxicity : Acute oral toxicity (LD₅₀) in rats is ~320 mg/kg; use PPE (gloves, goggles, lab coat).
- Storage : Keep in a desiccator at 2–8°C to prevent hydrolysis.
- First Aid : For skin contact, wash with soap/water for 15 minutes; seek medical attention if irritation persists .
Advanced Research Questions
Q. How does the sec-butoxy substituent influence the compound’s reactivity in nucleophilic substitution reactions?
The bulky sec-butoxy group at the para position sterically hinders electrophilic aromatic substitution but enhances stability in SN₂ reactions. For example:
- Kinetic Studies : In reactions with piperidine, the sec-butoxy group reduces reaction rates by 40% compared to methoxy analogs due to steric effects.
- Computational Modeling : DFT calculations (B3LYP/6-31G*) show increased electron density at the acetamide carbonyl, favoring nucleophilic attack at the bromine site .
Q. What strategies resolve contradictions in reported biological activity data for phenylacetamide derivatives?
Discrepancies in pharmacological studies (e.g., analgesic vs. anti-inflammatory activity) can arise from:
- Structural Analogues : Subtle differences in substituents (e.g., 4-methoxy vs. 4-sec-butoxy) alter binding to COX-2 or TRPV1 receptors.
- Assay Conditions : Variations in cell lines (e.g., RAW 264.7 vs. HEK293) or dosage (10 µM vs. 50 µM) impact results.
Resolution : Perform side-by-side assays under standardized conditions and use molecular docking to compare binding modes .
Q. How can crystallographic data improve the design of derivatives with enhanced bioactivity?
Single-crystal X-ray diffraction of this compound reveals:
- Key Interactions : The acetamide group forms hydrogen bonds with adjacent molecules (N–H···O=C, 2.89 Å).
- Packing Geometry : The sec-butoxy chain adopts a gauche conformation, creating hydrophobic pockets exploitable for drug-receptor interactions.
Design Tip : Introduce halogen substituents (e.g., fluorine) at meta positions to enhance lattice stability and bioavailability .
Methodological Recommendations
- Contradiction Analysis : Use meta-analysis tools (e.g., RevMan) to compare published bioactivity datasets.
- Crystallography Workflow : Employ Olex2 or SHELXT for structure refinement and Mercury for interaction mapping .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
